Cetrimonium bromide

Catalog No.
S523234
CAS No.
57-09-0
M.F
C19H42N.Br
C19H42BrN
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrimonium bromide

CAS Number

57-09-0

Product Name

Cetrimonium bromide

IUPAC Name

hexadecyl(trimethyl)azanium;bromide

Molecular Formula

C19H42N.Br
C19H42BrN

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

LZZYPRNAOMGNLH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

1-hexadecyltrimethylammonium chloride, Cetavlon, cetrimide, cetriminium, cetrimonium, cetrimonium bromide, cetrimonium chloride, cetrimonium hydroxide, cetrimonium iodide, Cetrimonium Methosulfate, cetrimonium methyl sulfate, cetrimonium monosulfate, cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, CTAB, CTAOH, hexadecyl trimethyl ammonium bromide, hexadecyl(trimethyl)azanium, hexadecyltrimethylammonium bromide, hexadecyltrimethylammonium octylsulfonate, HTAB cpd, Octylsulfonate, Hexadecyltrimethylammonium

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Isomeric SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Description

The exact mass of the compound Cetrimonium bromide is 363.2501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Cetrimonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Cetrimonium bromide, also known as cetyltrimethylammonium bromide, is a quaternary ammonium surfactant with the chemical formula (C16H33)N(CH3)3Br(C_{16}H_{33})N(CH_{3})_{3}Br. It is characterized by its surfactant properties, which enable it to reduce surface tension between liquids and solids. This compound is often found in various cosmetic formulations, particularly in hair conditioners and shampoos, due to its ability to improve texture and manageability of hair. Cetrimonium bromide is also a component of antiseptic products and buffers used in molecular biology for DNA extraction .

  • As an antiseptic, CTAB disrupts the cell membranes of bacteria and fungi, leading to cell death. The cationic head group interacts with the negatively charged phospholipid bilayer of the membrane, causing leakage of cellular contents [].
  • In scientific research, CTAB's surfactant properties play a crucial role. It can:
    • Facilitate the solubilization of hydrophobic molecules in aqueous solutions [].
    • Promote cell lysis during DNA extraction by disrupting cell membranes.
    • Act as a cationic exchange agent in chromatography techniques.
  • CTAB is generally considered safe for topical use in low concentrations. However, higher concentrations can cause skin irritation and eye damage.
  • Ingestion of CTAB can be harmful and may cause gastrointestinal distress.
  • CTAB is not flammable but may decompose upon heating, releasing toxic fumes [].
  • Always handle CTAB according to recommended safety protocols and wear appropriate personal protective equipment (PPE).

Antibacterial Properties and Disinfection

Cetrimonium bromide (CTAB) is a cationic surfactant, a type of molecule with a positively charged head and a long, uncharged tail. This property allows CTAB to interact with and disrupt the membranes of bacteria, fungi, and viruses []. This makes CTAB a useful research tool for studying microbial cell membranes and for developing new disinfectants. Researchers have investigated CTAB's effectiveness against a wide range of pathogens, including E. coli, Staphylococcus aureus, and Candida albicans [].

Micellization and Drug Delivery

Another interesting property of CTAB is its ability to self-assemble into micelles in water. Micelles are spherical structures with the hydrophobic tails of the CTAB molecules oriented inwards and the hydrophilic heads facing outwards. These micelles can be used to encapsulate and deliver drugs or other molecules to specific cells or tissues []. Researchers are exploring the use of CTAB micelles for targeted drug delivery in cancer treatment and other applications.

Typical of quaternary ammonium compounds. It readily forms micelles in aqueous solutions, which are aggregates of surfactant molecules that can encapsulate hydrophobic substances. At a temperature of 303 K (30 °C), it forms micelles with an aggregation number ranging from 75 to 120 .

In nanoparticle synthesis, cetrimonium bromide acts as a stabilizing agent. For example, when combined with gold precursors, it facilitates the formation of gold nanoparticles through complexation reactions. The cationic nature of cetrimonium bromide allows it to interact with anionic metal complexes, leading to the reduction of metal ions and subsequent nanoparticle formation .

Cetrimonium bromide exhibits notable biological activity, particularly as an antiseptic agent. It possesses antimicrobial properties that make it effective against a range of bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis .

Additionally, research indicates potential cytotoxic effects on certain cancer cell lines, such as glioblastoma cells. Proposed mechanisms include the displacement of phospholipids in cellular membranes and the formation of membrane cavities that facilitate the entry of harmful substances into cells .

Cetrimonium bromide can be synthesized through several methods, with one common approach involving the reaction between cetyl bromide and trimethylamine. This reaction typically occurs under controlled conditions to yield cetrimonium bromide as a product .

Another method includes the reaction of cetyl alcohol with hydrogen bromide in the presence of trimethylamine, resulting in the formation of cetrimonium bromide along with water as a byproduct .

Cetrimonium bromide has diverse applications across various fields:

  • Cosmetics: Commonly used in hair conditioners and shampoos for its conditioning properties.
  • Antiseptics: Acts as an effective antimicrobial agent in topical antiseptic formulations.
  • Molecular Biology: Utilized in buffers for DNA extraction and protein electrophoresis.
  • Nanotechnology: Serves as a surfactant in the synthesis of nanoparticles, particularly gold nanoparticles .

Studies have shown that cetrimonium bromide can interact with various biological systems. Its cytotoxicity has been investigated primarily in cancer cells, revealing that higher concentrations can lead to significant cell death through membrane disruption mechanisms .

Moreover, its role as a surfactant allows it to enhance the solubility and bioavailability of certain drugs when used in pharmaceutical formulations .

Cetrimonium bromide shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Cetrimonium chloride(C16H33)N(CH3)3Cl(C_{16}H_{33})N(CH_{3})_{3}ClAntiseptic; used in similar applications
Cetrimonium stearate(C18H37)N(CH3)3Br(C_{18}H_{37})N(CH_{3})_{3}BrUsed primarily in cosmetic formulations
Benzalkonium chlorideVariable (alkyl chain varies)Antimicrobial; widely used disinfectant
Dodecyltrimethylammonium bromide(C12H27)N(CH3)3Br(C_{12}H_{27})N(CH_{3})_{3}BrShorter alkyl chain; effective surfactant

Uniqueness: Cetrimonium bromide is distinguished by its longer alkyl chain compared to other similar compounds like dodecyltrimethylammonium bromide. This longer chain contributes to its superior conditioning properties in hair care formulations and enhances its effectiveness as a surfactant .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder

Hydrogen Bond Acceptor Count

1

Exact Mass

363.25006 g/mol

Monoisotopic Mass

363.25006 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

240.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L64N7M9BWR

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 655 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 655 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 650 of 655 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (26.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (19.23%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

8044-71-1
57-09-0

Wikipedia

Cetrimonium_bromide
�-Tocopherol

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Not Known or Reasonably Ascertainable
1-Hexadecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Parsaee Z. Synthesis of novel amperometric urea-sensor using hybrid synthesized NiO-NPs/GO modified GCE in aqueous solution of cetrimonium bromide. Ultrason Sonochem. 2018 Jun;44:120-128. doi: 10.1016/j.ultsonch.2018.02.021. Epub 2018 Feb 11. PubMed PMID: 29680593.
2: Koolivand A, Clayton S, Rion H, Oloumi A, O'Brien A, Khaledi MG. Fluoroalcohol - Induced coacervates for selective enrichment and extraction of hydrophobic proteins. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Apr 15;1083:180-188. doi: 10.1016/j.jchromb.2018.03.004. Epub 2018 Mar 3. PubMed PMID: 29549741.
3: de Araújo BRS, Linares León JJ. Electrochemical treatment of cetrimonium chloride with boron-doped diamond anodes. A technical and economical approach. J Environ Manage. 2018 May 15;214:86-93. doi: 10.1016/j.jenvman.2018.02.094. Epub 2018 Mar 5. PubMed PMID: 29518599.
4: Holubnycha V, Kalinkevich O, Ivashchenko O, Pogorielov M. Antibacterial Activity of In Situ Prepared Chitosan/Silver Nanoparticles Solution Against Methicillin-Resistant Strains of Staphylococcus aureus. Nanoscale Res Lett. 2018 Mar 2;13(1):71. doi: 10.1186/s11671-018-2482-9. PubMed PMID: 29500654; PubMed Central PMCID: PMC5834410.
5: Sun H, Guo S, Nan Y, Ma R. Direct determination of surfactant effects on the uptake of gaseous parent and alkylated PAHs by crop leaf surfaces. Ecotoxicol Environ Saf. 2018 Jun 15;154:206-213. doi: 10.1016/j.ecoenv.2018.02.045. Epub 2018 Feb 22. PubMed PMID: 29476969.
6: Zhang Z, Cheng H, Chen H, Chen K, Lu X, Ouyang P, Fu J. Enhancement in the aromatic yield from the catalytic fast pyrolysis of rice straw over hexadecyl trimethyl ammonium bromide modified hierarchical HZSM-5. Bioresour Technol. 2018 May;256:241-246. doi: 10.1016/j.biortech.2018.02.036. Epub 2018 Feb 8. PubMed PMID: 29453050.
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8: Liu N, Wang Y, Ge F, Liu S, Xiao H. Antagonistic effect of nano-ZnO and cetyltrimethyl ammonium chloride on the growth of Chlorella vulgaris: Dissolution and accumulation of nano-ZnO. Chemosphere. 2018 Apr;196:566-574. doi: 10.1016/j.chemosphere.2017.12.184. Epub 2017 Dec 29. PubMed PMID: 29331620.
9: Li X, Sun D, Chen Y, Wang K, He Q, Wang G. Studying compaction-decompaction of DNA molecules induced by surfactants. Biochem Biophys Res Commun. 2018 Jan 22;495(4):2559-2565. doi: 10.1016/j.bbrc.2017.12.151. Epub 2017 Dec 27. PubMed PMID: 29288663.
10: Rütering M, Schmid J, Gansbiller M, Braun A, Kleinen J, Schilling M, Sieber V. Rheological characterization of the exopolysaccharide Paenan in surfactant systems. Carbohydr Polym. 2018 Feb 1;181:719-726. doi: 10.1016/j.carbpol.2017.11.086. Epub 2017 Nov 26. PubMed PMID: 29254028.
11: Lee YS. Assembly of Lyotropic Liquid Crystals with Solid Crystal's Structural Order Translated from the Lipid Rafts in Cell Membranes. J Am Chem Soc. 2017 Nov 29;139(47):17044-17051. doi: 10.1021/jacs.7b06720. Epub 2017 Nov 15. PubMed PMID: 29111698.
12: Iñiguez-Moreno M, Gutiérrez-Lomelí M, Guerrero-Medina PJ, Avila-Novoa MG. Biofilm formation by Staphylococcus aureus and Salmonella spp. under mono and dual-species conditions and their sensitivity to cetrimonium bromide, peracetic acid and sodium hypochlorite. Braz J Microbiol. 2018 Apr - Jun;49(2):310-319. doi: 10.1016/j.bjm.2017.08.002. Epub 2017 Oct 13. PubMed PMID: 29100930; PubMed Central PMCID: PMC5913829.
13: Xu C, Jiao C, Yao R, Lin A, Jiao W. Adsorption and regeneration of expanded graphite modified by CTAB-KBr/H(3)PO(4) for marine oil pollution. Environ Pollut. 2018 Feb;233:194-200. doi: 10.1016/j.envpol.2017.10.026. Epub 2017 Nov 5. PubMed PMID: 29078123.
14: Gan L, Lu Z, Cao D, Chen Z. Effects of cetyltrimethylammonium bromide on the morphology of green synthesized Fe(3)O(4) nanoparticles used to remove phosphate. Mater Sci Eng C Mater Biol Appl. 2018 Jan 1;82:41-45. doi: 10.1016/j.msec.2017.08.073. Epub 2017 Aug 17. PubMed PMID: 29025673.
15: Cao J, Yang B, Wang Y, Wei C, Wang H, Li S. Polymer brush hexadecyltrimethylammonium bromide (CTAB) modified poly (propylene-g-styrene sulphonic acid) fiber (ZB-1): CTAB/ZB-1 as a promising strategy for improving the dissolution and physical stability of poorly water-soluble drugs. Mater Sci Eng C Mater Biol Appl. 2017 Nov 1;80:282-295. doi: 10.1016/j.msec.2017.05.139. Epub 2017 May 30. PubMed PMID: 28866166.
16: Yu G, Hatta A, Periyannan S, Lagudah E, Wulff BBH. Isolation of Wheat Genomic DNA for Gene Mapping and Cloning. Methods Mol Biol. 2017;1659:207-213. doi: 10.1007/978-1-4939-7249-4_18. PubMed PMID: 28856653.
17: Meena R, Kumar S, Kumar R, Gaharwar US, Rajamani P. PLGA-CTAB curcumin nanoparticles: Fabrication, characterization and molecular basis of anticancer activity in triple negative breast cancer cell lines (MDA-MB-231 cells). Biomed Pharmacother. 2017 Oct;94:944-954. doi: 10.1016/j.biopha.2017.07.151. Epub 2017 Aug 12. PubMed PMID: 28810532.
18: Demirçivi P, Saygılı GN. Response surface modeling of boron adsorption from aqueous solution by vermiculite using different adsorption agents: Box-Behnken experimental design. Water Sci Technol. 2017 Jul;76(3-4):515-530. doi: 10.2166/wst.2017.200. PubMed PMID: 28759435; PubMed Central PMCID: wst_2017_200.
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20: Yu T, Lin M, Wan J, Cao X. Molecular interaction mechanisms in reverse micellar extraction of microbial transglutaminase. J Chromatogr A. 2017 Aug 18;1511:25-36. doi: 10.1016/j.chroma.2017.07.006. Epub 2017 Jul 5. PubMed PMID: 28697931.

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